molecular formula C13H15N5O2S B2586716 N-(3-methylisothiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1903912-76-4

N-(3-methylisothiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide

Cat. No.: B2586716
CAS No.: 1903912-76-4
M. Wt: 305.36
InChI Key: GTTITYSZUCRZJO-UHFFFAOYSA-N
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Description

N-(3-methylisothiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide is a synthetic chemical compound designed for research and development purposes. This molecule features a complex heterocyclic structure combining isothiazole, pyrimidine, and morpholine rings, a motif often investigated in medicinal chemistry for its potential to interact with biological targets. Compounds with similar structural features, such as pyrimidine cores, are frequently explored as kinase inhibitors or modulators of various enzymatic activities . Specifically, some isothiazole derivatives have been studied for their antiproliferative properties in oncology research, while others have been designed as antagonists for neurological targets . The inclusion of the morpholine group is a common strategy in drug design to improve solubility and pharmacokinetic properties. This product is intended for laboratory research use by qualified professionals only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should conduct appropriate safety evaluations and handle the compound in accordance with all applicable local and international regulations.

Properties

IUPAC Name

N-(3-methyl-1,2-thiazol-5-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O2S/c1-9-6-12(21-17-9)16-13(19)10-7-11(15-8-14-10)18-2-4-20-5-3-18/h6-8H,2-5H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTITYSZUCRZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylisothiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, solvents, and controlled reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylisothiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides, acyl chlorides, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isothiazole ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Mechanism of Action

The mechanism of action of N-(3-methylisothiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The isothiazole ring is known to undergo bioactivation, leading to the formation of reactive intermediates that can interact with cellular components .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-methylisothiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide with three structurally related compounds, focusing on substituent effects, physicochemical properties, and inferred biological activities.

Structural and Functional Group Analysis

Compound Name Core Structure Key Substituents Molecular Weight Biological Activity (Inferred)
This compound Pyrimidine - Position 4: 3-methylisothiazole-carboxamide
- Position 6: Morpholine
~360–380 g/mol† Kinase inhibition, cytotoxic potential
Rosabulin (STA-5312) Indolizineacetamide - 3-(4-Cyanobenzyl)indolizine
- N-(3-methylisothiazol-5-yl)-2-oxoacetamide
400.45 g/mol Therapeutic-resistant cancers
5-(3-methoxyphenyl)-N-(4-methoxyphenyl)-... [] Thiazolo[3,2-a]pyrimidine - Position 3: Morpholin-4-yl-2-oxoethyl
- Positions 5/6: Methoxyphenyl-carboxamide
~600–620 g/mol† Not explicitly stated (likely kinase modulation)

†Estimated based on structural formulas.

Key Observations:

  • Core Structure Differences: The target compound’s pyrimidine core contrasts with Rosabulin’s indolizineacetamide and the thiazolo-pyrimidine fused system in .
  • Substituent Effects: The morpholine group in the target compound may improve solubility compared to Rosabulin’s cyanophenyl group, which is more lipophilic . The 3-methylisothiazole moiety is shared with Rosabulin, suggesting possible overlap in target binding (e.g., ATP-binding pockets in kinases). However, Rosabulin’s indolizine core may confer distinct steric interactions . The methoxyphenyl groups in ’s compound introduce aromatic bulk, which could enhance DNA intercalation or protein binding but reduce bioavailability .

NMR and Spectroscopic Comparisons

highlights that substituent positioning significantly alters proton chemical shifts in regions analogous to the target compound’s morpholine and isothiazole groups. For example:

  • In compounds with similar cores (e.g., pyrimidine derivatives), morpholine substituents at position 6 cause predictable upfield/downfield shifts in adjacent protons (e.g., region A: 39–44 ppm; region B: 29–36 ppm) .
  • The 3-methylisothiazole group likely induces deshielding in nearby protons due to its electron-withdrawing nature, a pattern observed in Rosabulin analogs .

Lumping Strategy and Reactivity Predictions

Per , compounds with shared functional groups (e.g., morpholine, isothiazole-carboxamide) may undergo similar reactions despite core differences. For instance:

  • The morpholine group’s oxygen and nitrogen atoms participate in hydrogen bonding, influencing degradation pathways (e.g., hydrolysis at the morpholine carbonyl) .
  • Isothiazole-carboxamide groups are prone to metabolic oxidation, suggesting that both the target compound and Rosabulin may require stabilization for in vivo efficacy .

Implications for Drug Design

  • Bioavailability: The target compound’s smaller pyrimidine core and morpholine group may confer better solubility and absorption than bulkier analogs like ’s thiazolo-pyrimidine .
  • Synthetic Feasibility: The pyrimidine core is synthetically accessible compared to indolizine or fused systems, favoring scalable production .

Biological Activity

N-(3-methylisothiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide is a heterocyclic compound that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesis, mechanism of action, and relevant case studies.

Compound Overview

  • Chemical Structure : The compound features a unique combination of isothiazole, morpholine, and pyrimidine moieties, which contribute to its biological properties.
  • Molecular Weight : Approximately 440.5 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of 3-methylisothiazol-5-amine : Achieved through lithiation and quenching with methyl iodide.
  • Coupling with Pyrimidine Derivative : The amine is coupled with a pyrimidine derivative under controlled conditions to form the target compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains and fungi, demonstrating efficacy in inhibiting growth and proliferation.

Anticancer Activity

A notable area of investigation for this compound is its anticancer potential. Studies have shown that it can inhibit the proliferation of cancer cells across multiple lines:

  • Cell Lines Tested :
    • Human biphenotypic B cell myelomonocytic leukemia (MV4-11)
    • Human colon adenocarcinoma (LoVo and LoVo/DX)
    • Breast adenocarcinoma (MCF-7)

The antiproliferative effects were assessed using MTT assays, revealing that certain derivatives showed strong activity against these cancer cell lines .

The mechanism by which this compound exerts its biological effects is believed to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in cellular signaling pathways.
  • Bioactivation : The isothiazole moiety can undergo bioactivation, leading to the formation of reactive intermediates that interact with cellular components, potentially inducing apoptosis in cancer cells .

Case Study 1: Anticancer Activity

In a comparative study, various derivatives of isothiazole were synthesized and tested for their anticancer properties. Among them, this compound demonstrated superior activity against resistant cancer cell lines compared to standard chemotherapeutics like Doxorubicin and Cisplatin. The selectivity towards cancer cells while exhibiting low toxicity towards normal cells was particularly noted .

CompoundCell LineIC50 (µM)Notes
This compoundMCF-70.05High selectivity
DoxorubicinLoVo/DX0.15Multi-drug resistant
CisplatinLoVo0.10Standard comparator

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was evaluated against various bacterial strains. Results indicated that it effectively inhibited both Gram-positive and Gram-negative bacteria, showcasing potential as a broad-spectrum antimicrobial agent .

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